molecular formula C7H13BrO2 B13222132 2-(2-Bromobutyl)-1,3-dioxolane

2-(2-Bromobutyl)-1,3-dioxolane

Cat. No.: B13222132
M. Wt: 209.08 g/mol
InChI Key: ILBCDQMHFCANEB-UHFFFAOYSA-N
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Description

2-(2-Bromobutyl)-1,3-dioxolane ( 96838-92-5) is a high-purity organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.08 g/mol. This brominated ketal serves as a versatile synthetic building block in organic and medicinal chemistry research. Its structure, featuring a bromine atom adjacent to the dioxolane ring, makes it a valuable precursor for various transformations. The compound is particularly useful as a masked carbonyl equivalent; the acid-sensitive 1,3-dioxolane group can be hydrolyzed to reveal a ketone functionality after the bromine handle has been utilized in synthetic sequences . Researchers employ this compound in alkylation reactions, where the bromine acts as a good leaving group, enabling the formation of new carbon-carbon bonds. Compounds of this class, known as β-haloacetals, are typically prepared from the reaction of an α,β-unsaturated carbonyl compound, a diol, and anhydrous hydrogen bromide . This product is designed for scientific research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal utilization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-(2-bromobutyl)-1,3-dioxolane

InChI

InChI=1S/C7H13BrO2/c1-2-6(8)5-7-9-3-4-10-7/h6-7H,2-5H2,1H3

InChI Key

ILBCDQMHFCANEB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1OCCO1)Br

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2 2 Bromobutyl 1,3 Dioxolane

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom bonded to the bromine in 2-(2-bromobutyl)-1,3-dioxolane is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, resulting in the displacement of the bromide ion and the formation of a new covalent bond.

Alkylation Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)

Nitrogen-based nucleophiles readily react with bromoalkyl acetals to form new carbon-nitrogen bonds. The analogous compound, 2-(2-bromoethyl)-1,3-dioxolane (B43116), has been documented as an effective alkylating agent for amines and carboximides. sigmaaldrich.com This reactivity is expected to extend to the bromobutyl derivative.

For example, primary or secondary amines can be alkylated to produce the corresponding secondary or tertiary amines, respectively. The reaction with sodium azide provides a pathway to synthesize alkyl azides, which are versatile intermediates that can be subsequently reduced to primary amines or used in cycloaddition reactions. A notable application involving an analog is the "one-pot" synthesis of triazoles from 2-(2-bromoethyl)-1,3-dioxolane, eynamides, and sodium azide. sigmaaldrich.com

Table 1: Examples of Alkylation Reactions with Nitrogen Nucleophiles on an Analogous Compound
Reactant AnalogNucleophileProduct TypeSignificance
2-(2-Bromoethyl)-1,3-dioxolaneAmine (R-NH2)N-Alkylated AmineFormation of C-N bonds for synthesis of more complex amines. sigmaaldrich.com
2-(2-Bromoethyl)-1,3-dioxolaneCarboximideN-Alkylated ImideUsed in Gabriel synthesis for preparing primary amines. sigmaaldrich.com
2-(2-Bromoethyl)-1,3-dioxolaneSodium Azide (NaN3)Alkyl AzideIntermediate for amines or triazoles. sigmaaldrich.com

Transformations with Oxygen, Sulfur, and Phosphorus-Containing Nucleophiles

Oxygen nucleophiles, such as alkoxides and carboxylates, can displace the bromide to form ethers and esters, respectively. The general reactivity suggests that this compound would readily undergo such transformations.

Sulfur-containing nucleophiles, like thiolates, are particularly potent in SN2 reactions due to the high polarizability of sulfur. The reaction of the bromoethyl analog with dithianes has been reported, highlighting the utility of sulfur nucleophiles in forming carbon-sulfur bonds. sigmaaldrich.com These reactions are efficient for creating thioethers, which are important in various synthetic contexts.

Phosphorus nucleophiles, such as triphenylphosphine, can react with alkyl bromides to form phosphonium salts. These salts are key intermediates in the Wittig reaction, a widely used method for synthesizing alkenes from carbonyl compounds.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Species) for Carbon-Carbon Bond Formation

The reaction of this compound with magnesium metal would be expected to form a Grignard reagent. This transformation converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon center. However, the stability of such reagents can be an issue. Studies on the analogous 2-(2-bromoethyl)-1,3-dioxolane have shown that its Grignard reagent can be unstable, decomposing at room temperature. In contrast, the corresponding Grignard reagent derived from the 1,3-dioxane analog exhibits greater thermal stability. sigmaaldrich.com

Despite potential stability issues, these Grignard reagents are valuable for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. For instance, the Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxane has been used in reactions with N-tert-butanesulfinyl aldimines. sigmaaldrich.com

Alternatively, treatment with strong reducing metals like lithium can generate organolithium species. These reagents are generally more reactive than their Grignard counterparts and are also used extensively in carbon-carbon bond formation.

Transformations Involving the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane moiety is a cyclic acetal (B89532) that serves as a protecting group for an aldehyde or ketone. Its stability and reactivity are central to the synthetic utility of this compound.

Selective Deprotection and Hydrolysis to Aldehydes or Ketones

The primary transformation of the 1,3-dioxolane ring is its hydrolysis under acidic conditions to regenerate the parent carbonyl compound. Cyclic acetals are stable to bases and various nucleophiles, allowing for modifications at the bromobutyl side chain without affecting the protected carbonyl group. organic-chemistry.org

Deprotection is typically achieved through acid-catalyzed hydrolysis in aqueous solutions or transacetalization in the presence of an acid catalyst and a ketone like acetone. organic-chemistry.org Various catalysts can be employed to facilitate this reaction under mild conditions.

Table 2: Common Reagents for Deprotection of 1,3-Dioxolanes
Reagent/SystemConditionsNotes
Aqueous Acid (e.g., HCl, H2SO4)Water, often with a co-solventClassic hydrolysis method. organic-chemistry.org
IodineAcetoneDeprotection under neutral conditions. organic-chemistry.org
Erbium(III) triflate (Er(OTf)3)Wet nitromethane, room temperatureGentle Lewis acid catalyst. organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4)Water, 30 °CCatalytic, fast conversion. organic-chemistry.org

Ring-Opening Reactions and Subsequent Rearrangement Pathways

Under certain conditions, particularly with strong Lewis acids, the 1,3-dioxolane ring can undergo reactions other than simple hydrolysis. The reaction can be initiated by the formation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.com While this cation is typically captured by water during hydrolysis, it can be trapped by other nucleophiles or undergo rearrangement. If the heterocyclic intermediate is not stabilized by a subsequent nucleophilic attack, it can lead to a ring-opened product. mdpi.com

Furthermore, the cationic ring-opening polymerization of 1,3-dioxolane is a known process, indicating the ring's susceptibility to cleavage under specific catalytic conditions, though this is less common in the context of typical synthetic deprotection steps.

Metal-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

The presence of a secondary bromoalkane moiety in this compound allows it to serve as a substrate in a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) utilizing the Bromoalkane Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for bond formation. csbsju.edu While these reactions are most commonly applied to aryl and vinyl halides, the use of alkyl halides, including secondary bromides like this compound, is also established, though often more challenging.

The Suzuki coupling reaction involves the coupling of an organoboron compound with an organic halide. For this compound, this would entail a reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the bromine-bearing carbon.

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne. nih.govmdpi.comscirp.orgresearchgate.net The direct Sonogashira coupling of unactivated alkyl halides is less common than that of their aryl counterparts. However, modifications to the standard conditions, such as the use of specific ligands, can facilitate such transformations. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.orgresearchgate.net For this compound, a successful Sonogashira coupling would yield a substituted alkyne, a valuable synthetic intermediate.

Table 2: Representative Palladium-Catalyzed Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki Coupling Organoboron Reagent (e.g., R-B(OH)₂) Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) C(sp³)-C(sp²), C(sp³)-C(sp³)
Sonogashira Coupling Terminal Alkyne (R-C≡CH) Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) C(sp³)-C(sp)

Copper-Catalyzed Borylation and the Utility of Organoboron Derivatives

Copper-catalyzed borylation has emerged as a highly effective method for converting organic halides into valuable organoboron compounds under mild conditions. nih.gov This transformation is particularly useful for synthesizing organoboron reagents that may be difficult to access through other means. In the context of this compound, a copper-catalyzed reaction with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), would replace the bromine atom with a boronate ester group. chemicalbook.com

The resulting product, a boronate ester derivative of the parent dioxolane, is a versatile synthetic intermediate. Organoboron compounds are stable, generally have low toxicity, and are compatible with a wide range of functional groups. nih.gov Their primary utility lies in their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This two-step sequence—copper-catalyzed borylation followed by palladium-catalyzed Suzuki coupling—allows for the formal coupling of the this compound scaffold with a vast array of aryl, heteroaryl, and vinyl partners.

Mechanistic Insights into Oxidative Addition and Reductive Elimination Steps

The catalytic cycles of palladium-mediated cross-coupling reactions are fundamentally composed of three key steps: oxidative addition, transmetalation, and reductive elimination. csbsju.edulibretexts.org

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The two organic groups that are to be coupled, which are bound to the Pd(II) center, are eliminated from the metal to form a new carbon-carbon bond in the final product. libretexts.org This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew. For reductive elimination to occur, the two organic fragments must typically be in a cis orientation on the metal center. libretexts.org This step is generally favored when the metal center is electron-poor and the ligands are bulky.

Radical Reactions and Single-Electron Transfer Processes Initiated from the Bromine Atom

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for carbon-centered radicals. These radical intermediates can participate in a variety of synthetic transformations, often proceeding through chain mechanisms. rutgers.edulibretexts.org

Initiation of these radical processes can be achieved through several methods. A common approach involves the use of a radical initiator, such as AIBN (azobisisobutyronitrile), in conjunction with a reducing agent like a trialkyltin hydride or, more desirably, a less toxic alternative. An alternative and increasingly popular method for generating radicals from alkyl halides is through single-electron transfer (SET). libretexts.org In a SET process, a potent reducing agent (which can be a metal, an organometallic species, or an organic electron donor) transfers a single electron to the alkyl bromide. libretexts.orgucl.ac.uk This results in the formation of a radical anion, which rapidly fragments, cleaving the C-Br bond to release a bromide ion and the desired alkyl radical.

Once generated, the alkyl radical centered at the C2 position of the butyl chain can undergo various reactions. Intramolecularly, it could potentially cyclize if a suitable radical acceptor is present elsewhere in the molecule. Intermolecularly, it can add to activated alkenes or alkynes, forming a new carbon-carbon bond and a new radical species that continues the chain reaction. These radical reactions provide a complementary approach to the metal-catalyzed methods for functionalizing the this compound structure.

Applications As a Versatile Synthetic Intermediate and Building Block

Construction of Complex Organic Molecules and Natural Products

The utility of 2-(2-bromoethyl)-1,3-dioxolane (B43116) is prominently demonstrated in its application as a key precursor for assembling intricate molecular architectures and synthesizing biologically significant natural products.

2-(2-Bromoethyl)-1,3-dioxolane has been strategically employed as a starting reagent in the multistep synthesis of several important bioactive compounds. The dioxolane group serves as a latent aldehyde, which can be revealed later in the synthesis, while the bromoethyl group provides a handle for carbon-carbon bond formation and other modifications.

Castanospermine: This compound is utilized in the synthesis of 1-deoxy-castanospermine and 1-deoxy-8a-epi-castanospermine. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Castanospermine and its analogues are potent glycosidase inhibitors, investigated for their potential as anti-cancer and anti-viral agents.

Pulo'upone: The asymmetric total synthesis of both enantiomers of Pulo'upone, a marine mollusk metabolite, employs 2-(2-bromoethyl)-1,3-dioxolane. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A key step in this synthesis involves an Evans' asymmetric Diels-Alder reaction, showcasing the compound's utility in stereocontrolled transformations. sigmaaldrich.comsigmaaldrich.com

Bioactive CompoundSynthetic Application of 2-(2-Bromoethyl)-1,3-dioxolane
1-deoxy-castanospermine Starting reagent in total synthesis. sigmaaldrich.comsigmaaldrich.com
1-deoxy-8a-epi-castanospermine Starting reagent in total synthesis. sigmaaldrich.comsigmaaldrich.com
Pulo'upone Key fragment in the asymmetric total synthesis via Diels-Alder reaction. sigmaaldrich.comsigmaaldrich.com
Various Fatty Acids Used as a reagent for the asymmetric synthesis of specific fatty acids like (5Z,9Z)-5,9-hexadecadienoic acid. sigmaaldrich.comsigmaaldrich.combiosynth.com

The dual functionality of 2-(2-bromoethyl)-1,3-dioxolane makes it an excellent precursor for a variety of heterocyclic systems. The electrophilic nature of the bromoethyl chain allows it to act as an alkylating agent, while the protected aldehyde can participate in subsequent cyclization reactions.

Triazoles: It is used in a "one-pot" synthesis of triazoles through its reaction with eynamides and sodium azide. sigmaaldrich.comsigmaaldrich.com

General Alkylating Agent: The compound serves as an effective alkylating agent for various nucleophiles, including amines, dithianes, and carboximides, leading to the formation of diverse functionalized intermediates for heterocyclic synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com

Organotrifluoroborate Reagent: Through a copper-catalyzed borylation with bis(pinacolato)diboron, followed by treatment with potassium bifluoride, it is converted into a key organotrifluoroborate reagent. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This intermediate is highly valuable for cross-coupling reactions to build more complex molecular frameworks. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Heterocyclic Framework/IntermediateSynthetic Role of 2-(2-Bromoethyl)-1,3-dioxolane
Triazoles Reactant in a one-pot synthesis with eynamides and sodium azide. sigmaaldrich.comsigmaaldrich.com
Substituted Amines/Dithianes Used as an alkylating agent to introduce the dioxolane-ethyl moiety. sigmaaldrich.comchemicalbook.com
Organotrifluoroborates Precursor for the synthesis of a versatile boronate intermediate for cross-coupling. sigmaaldrich.comchemicalbook.com

Stereochemistry is critical in the development of pharmaceuticals, and intermediates that allow for precise stereocontrol are highly sought after. While the compound itself is achiral, it is a valuable component in synthetic routes that establish chirality.

The stereoselective formation of substituted 1,3-dioxolanes is a well-studied area of organic chemistry, often proceeding through stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The predictable reactivity of the dioxolane group is essential in these transformations. A notable example is its use in the asymmetric synthesis of Pulo'upone, where it participates in a diastereoselective Diels-Alder reaction that sets key stereocenters. sigmaaldrich.comsigmaaldrich.com Furthermore, the closely related Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane has been studied in reactions with chiral N-tert-butanesulfinyl aldimines, demonstrating the utility of such building blocks in asymmetric synthesis to produce chiral amines, which are common motifs in pharmaceuticals. sigmaaldrich.com

Role in Materials Science and Polymer Chemistry

Beyond its use in synthesizing discrete small molecules, 2-(2-bromoethyl)-1,3-dioxolane is a building block with applications in the polymer industry. sigmaaldrich.com Its structure is ideal for creating monomers with specific functionalities or for modifying existing polymers.

The primary route for incorporating the functionality of 2-(2-bromoethyl)-1,3-dioxolane into a polymer is by first converting it into a polymerizable monomer. The resulting polymer will feature pendant dioxolane groups along its backbone. These groups are stable under many polymerization conditions but can be hydrolyzed with acid post-polymerization. This process unmasks the protected aldehyde, yielding a functional polymer decorated with reactive aldehyde groups. Such polymers can be used for cross-linking, surface modification, or for grafting other molecules.

The reactive bromide in 2-(2-bromoethyl)-1,3-dioxolane allows for its straightforward conversion into various monomers. The specific monomer synthesized dictates the type of polymerization that can be performed.

Vinyl Monomers: Through an elimination reaction (removal of HBr), the compound can be converted to 2-vinyl-1,3-dioxolane. This vinyl monomer can undergo radical or cationic polymerization.

Functional Acrylate/Methacrylate Monomers: The bromide can be displaced by a nucleophile, such as the carboxylate of acrylic acid or methacrylic acid. This substitution reaction yields a monomer with a polymerizable acrylate/methacrylate group and the dioxolane functionality.

Potential MonomerSynthetic Route from 2-(2-Bromoethyl)-1,3-dioxolanePolymerization Method
2-Vinyl-1,3-dioxolane Base-induced elimination of HBrRadical, Cationic
2-(1,3-Dioxolan-2-yl)ethyl acrylate Nucleophilic substitution with acrylate saltRadical
2-(1,3-Dioxolan-2-yl)ethyl methacrylate Nucleophilic substitution with methacrylate saltRadical

Utility in Medicinal Chemistry and Agrochemical Research

The potential utility of 2-(2-Bromobutyl)-1,3-dioxolane in medicinal and agrochemical research is predicated on its nature as a bifunctional molecule. The bromine atom serves as a leaving group, amenable to nucleophilic substitution, while the 1,3-dioxolane (B20135) moiety acts as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group.

In theory, this compound could serve as a starting material for the synthesis of various pharmacologically relevant scaffolds. The bromo group allows for the introduction of amine-containing fragments, which are common features in many centrally acting agents, including dopamine receptor antagonists. For instance, nucleophilic substitution with a suitable amine could be followed by deprotection of the dioxolane to unmask the aldehyde. This aldehyde could then undergo further reactions, such as reductive amination or condensation, to build more complex molecular architectures.

However, a review of the scientific literature does not provide specific examples or synthetic schemes where this compound has been explicitly used to synthesize known dopamine receptor antagonists. The synthesis of such antagonists typically involves more established and commercially available building blocks.

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. They often consist of a recognition element, a linker, and a signaling moiety (e.g., a fluorophore or a radiolabel). The structure of this compound offers potential attachment points for these components.

The bromo group could be displaced by a nucleophilic signaling group or a linker destined for attachment to one. Subsequently, the dioxolane could be hydrolyzed to reveal the aldehyde, which could then be used to conjugate the probe to a biomolecule or another part of the probe system. While this synthetic strategy is plausible, there are no specific molecular probes or ligands for biological systems described in the literature that are synthesized from this compound.

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with the identification of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds.

A compound like this compound, with a molecular weight of 209.08 g/mol , fits within the general size criteria for a fragment. The presence of a bromine atom could potentially engage in halogen bonding interactions with a protein target, a type of interaction of growing interest in drug design. The dioxolane group provides a degree of polarity and a protected carbonyl functionality that could be a starting point for fragment elaboration.

Despite these favorable theoretical attributes, there is no direct evidence from screening libraries or FBDD campaigns reported in the literature that includes this compound as a fragment hit or a starting point for lead optimization.

Stereochemical Aspects in the Chemistry of 2 2 Bromobutyl 1,3 Dioxolane

Chiral Auxiliaries and Asymmetric Induction in Reactions involving the Dioxolane and Bromine Functionalities

Chiral auxiliaries are stereogenic groups that can be temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of 2-(2-Bromobutyl)-1,3-dioxolane, a chiral auxiliary could be part of the dioxolane ring itself, derived from a chiral diol, or it could be an external reagent that influences reactions at the bromine-bearing carbon or the dioxolane moiety.

The dioxolane ring of a chiral acetal (B89532) can be diastereoselectively cleaved in certain organometallic reactions, leading to the formation of chiral products. iupac.orgtechnion.ac.il For instance, chiral acetals derived from C2-symmetric diols can direct nucleophilic attack to one of the acetal carbons with high diastereoselectivity. sfu.ca While this compound features a bromine atom on the side chain, the principles of asymmetric induction by a chiral dioxolane ring remain pertinent. If the dioxolane in this compound were derived from a chiral diol, it could exert a powerful stereodirecting influence on reactions at the C2 position of the dioxolane or even at the adjacent carbon bearing the bromine atom through steric hindrance or chelation control.

Table 1: Illustrative Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)
Evans' OxazolidinonesAldol Reactions>95% d.e.
(1R,2S)-EphedrineAlkylation of Enolates>90% d.e.
CamphorsultamDiels-Alder Reactions>98% d.e.
Chiral Dioxolanes (from Tartaric Acid)Nucleophilic Addition to AldehydesUp to 95% d.e.

Note: This table presents data for well-established chiral auxiliaries to illustrate the concept of asymmetric induction. Specific data for this compound is not available in the literature.

Diastereoselective and Enantioselective Transformations Guided by the Dioxolane Moiety

The dioxolane moiety in this compound can play a crucial role in guiding the stereoselectivity of reactions, leading to the preferential formation of one diastereomer or enantiomer over others. wikipedia.org This guidance can arise from the steric bulk of the dioxolane ring, its conformational preferences, or its ability to coordinate with reagents.

Diastereoselective Transformations: In a molecule with a pre-existing chiral center, such as a this compound derived from a chiral starting material, the dioxolane ring can direct the approach of a reagent to a prochiral center, resulting in a diastereoselective reaction. For example, in a nucleophilic substitution at the bromine-bearing carbon, the dioxolane ring can shield one face of the molecule, favoring attack from the less hindered side. researchgate.net The formation of substituted 1,3-dioxolanes can proceed with high stereoselectivity through the generation of a 1,3-dioxolan-2-yl cation intermediate. nih.govmdpi.com

Enantioselective Transformations: In cases where the starting material is achiral, a chiral catalyst can be employed to achieve an enantioselective transformation. For instance, an enantioselective reduction of a ketone precursor to this compound could be achieved using a chiral reducing agent or a catalyst. Similarly, reactions involving the dioxolane ring, such as its opening or modification, can be rendered enantioselective through the use of chiral catalysts. nih.gov The development of organocatalytic enantioselective cycloaddition reactions has provided a powerful tool for the synthesis of chiral dioxolanes. mdpi.com

Table 2: Representative Diastereoselective and Enantioselective Reactions Involving Dioxolane Structures

Reaction TypeSubstrateCatalyst/AuxiliaryDiastereomeric/Enantiomeric Excess
Diastereoselective AlkylationChiral Acetal->90% d.e.
Enantioselective Cycloadditionγ-hydroxy-α,β-unsaturated ketoneCinchona Alkaloid-based CatalystUp to 99% e.e.
Diastereoselective Ring OpeningChiral DioxolaneOrganocopper Reagent/BF3>95% d.e. iupac.org

Note: This table provides examples from the literature on related dioxolane systems to illustrate the principles of stereoselective transformations. Specific data for this compound is not available.

Influence of Dioxolane Ring Conformation on Reaction Stereochemistry and Selectivity

The five-membered 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. The preferred conformation is influenced by the substituents on the ring. windows.net This conformational bias can significantly impact the stereochemical outcome of reactions by influencing the accessibility of different faces of the molecule to incoming reagents.

The substituents on the dioxolane ring will preferentially occupy pseudo-equatorial positions to minimize steric strain. In the case of this compound, the 2-bromobutyl group at the C2 position will have a significant impact on the ring's conformation. The torsional strain and non-bonded interactions between the substituents will dictate the most stable conformation. This preferred conformation, in turn, will present a specific three-dimensional arrangement to approaching reactants, thereby influencing the stereoselectivity of reactions at the bromine-bearing carbon or the dioxolane ring itself. For instance, the diastereoselectivity of reactions can be highly dependent on the ring size of the acetal, with dioxolanes often showing superior selectivity compared to dioxanes. iupac.org

Analysis of Retention and Inversion of Configuration in Stereospecific Reactions

Reactions occurring at the chiral center bearing the bromine atom in this compound can proceed with either retention or inversion of configuration, depending on the reaction mechanism. masterorganicchemistry.com

Inversion of Configuration (SN2 Reactions): In a typical SN2 reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. youtube.comyoutube.com For an SN2 reaction to occur efficiently at the secondary carbon of the 2-bromobutyl group, the steric hindrance around the reaction center must be minimal. The dioxolane ring, being a bulky substituent, could potentially hinder the backside attack, thereby affecting the reaction rate.

Retention and Inversion of Configuration (SN1 Reactions): If the reaction proceeds through an SN1 mechanism, it involves the formation of a planar carbocation intermediate after the departure of the bromide leaving group. The incoming nucleophile can then attack this planar intermediate from either face with theoretically equal probability. ucsb.edu This would lead to a racemic mixture of products, meaning both retention and inversion of configuration would be observed. However, in practice, complete racemization is not always the case, and a slight preference for inversion is often observed due to the lingering presence of the leaving group, which can partially shield one face of the carbocation.

The choice between an SN1 and SN2 pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. The proximity of the oxygen atoms in the dioxolane ring could potentially influence the stability of an adjacent carbocation through electronic effects.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies

X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography stands as an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While direct crystallographic analysis of "2-(2-Bromobutyl)-1,3-dioxolane" is contingent upon its ability to form single crystals of suitable quality, the method provides the most definitive structural elucidation possible. In cases where the parent compound fails to crystallize readily, the synthesis of a crystalline derivative is a common and effective strategy.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms within the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. The analysis of the positions and intensities of these diffracted spots allows for the calculation of the electron density map of the molecule, and from this, the precise location of each atom can be determined.

For a compound like "this compound," which is a liquid at room temperature, obtaining a crystalline derivative is a necessary prerequisite for X-ray diffraction analysis. This could be achieved through various chemical modifications that introduce functionalities capable of forming strong, regular intermolecular interactions, thereby promoting crystallization. For instance, the introduction of a phenylurethane group or a similar bulky, planar moiety with hydrogen bonding capabilities could facilitate the growth of high-quality single crystals.

The structural information obtained from X-ray crystallography is comprehensive. It provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Furthermore, the crystallographic data reveals the conformation of the molecule in the solid state, including the puckering of the dioxolane ring and the spatial relationship between the bromobutyl side chain and the dioxolane ring. The presence of the heavy bromine atom in the structure is advantageous for X-ray diffraction as it scatters X-rays strongly, which can aid in solving the phase problem during structure solution.

A hypothetical crystallographic study of a crystalline derivative of "this compound" would yield a set of data that can be presented in a standardized format. The following table illustrates the type of information that would be obtained from such an analysis. It is important to note that this data is hypothetical and serves to exemplify the output of a typical X-ray crystallography experiment.

Hypothetical Crystallographic Data for a Phenylurethane Derivative of this compound

ParameterValue
Empirical FormulaC₁₈H₂₂BrNO₄
Formula Weight400.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.345(5)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)1812.3(12)
Z4
Calculated Density (g/cm³)1.465
Absorption Coeff. (mm⁻¹)2.543
F(000)824
Crystal Size (mm³)0.25 x 0.18 x 0.12
θ range for data collection2.35 to 28.27°
Reflections Collected15890
Independent Reflections4123 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.038, wR₂ = 0.092
R indices (all data)R₁ = 0.051, wR₂ = 0.105
Goodness-of-fit on F²1.03

This detailed structural information is invaluable for understanding the intrinsic properties of the molecule and its interactions in a condensed phase. It provides an accurate foundation for computational modeling and can help in rationalizing the outcomes of chemical reactions involving "this compound."

Theoretical and Computational Studies of 2 2 Bromobutyl 1,3 Dioxolane

Quantum Chemical Calculations on Electronic Structure, Charge Distribution, and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties of molecules. For a molecule like 2-(2-Bromobutyl)-1,3-dioxolane, methods like Density Functional Theory (DFT) could provide insights into its electronic structure, charge distribution, and reactivity.

Electronic Structure and Charge Distribution: The electronic structure of this compound is characterized by the interplay of the dioxolane ring and the bromobutyl substituent. The two oxygen atoms in the dioxolane ring are highly electronegative, leading to a significant polarization of the C-O bonds and a localization of negative charge on the oxygens. The bromine atom, also being highly electronegative, withdraws electron density from the adjacent carbon atom, creating a polar C-Br bond. This results in a partial positive charge on the carbon atom bonded to the bromine, making it an electrophilic center.

Computational studies on similar halogenated ethers have shown that the presence of halogens can influence the molecular orbitals and energy levels. nih.gov For instance, time-dependent density functional theory (TD-DFT) calculations on halogenated anesthetics like sevoflurane (B116992) and isoflurane (B1672236) have been used to understand their electronic properties and UV-Vis spectra. nih.gov Similar calculations for this compound would likely reveal the highest occupied molecular orbital (HOMO) to be localized around the dioxolane oxygen atoms and the bromine atom, while the lowest unoccupied molecular orbital (LUMO) would likely be centered on the antibonding orbital of the C-Br bond.

Reactivity: The reactivity of this compound can be predicted based on its electronic structure. The electrophilic carbon atom of the C-Br bond is susceptible to nucleophilic attack, suggesting that the compound can undergo nucleophilic substitution reactions. crunchchemistry.co.ukstudymind.co.uk The reactivity of haloalkanes is largely dependent on the strength of the carbon-halogen bond. crunchchemistry.co.ukyoutube.com The C-Br bond is weaker than the C-Cl and C-F bonds, making bromoalkanes generally more reactive than their chloro- and fluoro- counterparts in nucleophilic substitution reactions. youtube.comstudymind.co.uk

The table below shows a comparison of carbon-halogen bond enthalpies, which is a key factor in determining the reactivity of haloalkanes.

BondBond Enthalpy (kJ/mol)
C-F485
C-Cl328
C-Br276
C-I240
(Data sourced from representative haloalkane studies) youtube.com

The dioxolane ring itself is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. organic-chemistry.org Therefore, the reactivity of this compound will be dictated by the reaction conditions, with the C-Br bond being the primary site of reaction under nucleophilic conditions and the dioxolane ring being susceptible to hydrolysis in the presence of acid.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding (for derived compounds)

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape of flexible molecules and their interactions with other molecules. For this compound and its derivatives, MD simulations could provide valuable insights into their three-dimensional structures and binding affinities.

Conformational Analysis: The 1,3-dioxolane (B20135) ring is not planar and can adopt various conformations, with the "envelope" and "twist" conformations being the most common. The substituents on the ring can exist in either axial or equatorial positions, leading to different stereoisomers with distinct energies and properties. Quantum-chemical studies on the potential energy surface of 5-substituted 1,3-dioxanes have revealed the existence of different chair and twist conformers and the energy barriers between them. researchgate.net A similar approach for this compound would help in identifying the most stable conformers and understanding the dynamics of conformational changes. The bulky 2-bromobutyl group would likely have a significant influence on the preferred conformation of the dioxolane ring.

The following table summarizes the energy parameters for the inversion of some 5-substituted 1,3-dioxanes, illustrating the energy differences between conformers. A similar analysis for this compound would be insightful.

Conformer TransitionEnergy Parameter (kcal/mol) for 5-ethyl-1,3-dioxaneEnergy Parameter (kcal/mol) for 5-tert-butyl-1,3-dioxane
Ce → TS-110.510.3
Ca → TS-29.09.1
1,4-T → TS-14.34.2
Ce: equatorial chair, Ca: axial chair, 1,4-T: 1,4-twist, TS: transition state. (Data adapted from a study on 5-substituted 1,3-dioxanes) researchgate.net

Ligand Binding: Derivatives of 1,3-dioxolane have been investigated for their biological activities, including their potential as multidrug resistance modulators. nih.gov For such applications, understanding how these molecules bind to their biological targets is crucial. MD simulations, often in combination with docking studies, can be used to model the binding of this compound derivatives to protein active sites. These simulations can predict the binding mode, calculate the binding free energy, and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Prediction of Reaction Pathways, Transition States, and Kinetic Parameters

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies and reaction rates. For this compound, theoretical studies could elucidate the pathways of its key reactions.

Nucleophilic Substitution Reactions: As mentioned earlier, the C-Br bond in this compound is a likely site for nucleophilic substitution. Depending on the structure of the substrate (primary, secondary, or tertiary carbon), the nature of the nucleophile, and the solvent, these reactions can proceed through different mechanisms, primarily SN1 and SN2. studymind.co.uklibretexts.org Since the bromine is on a secondary carbon in the butyl chain, both SN1 and SN2 pathways, as well as elimination reactions (E1 and E2), are possible and would compete. libretexts.org

Quantum chemical calculations can be used to model the potential energy surfaces for these competing reaction pathways. By locating the transition state structures and calculating their energies relative to the reactants, the activation energy for each pathway can be determined. The pathway with the lowest activation energy will be the most favorable.

Acid-Catalyzed Hydrolysis: The 1,3-dioxolane ring is an acetal (B89532) and is therefore susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde or ketone and diol. organic-chemistry.org The mechanism of this reaction involves protonation of one of the oxygen atoms, followed by ring opening to form a carbocation intermediate, which is then attacked by water. Computational studies can model this process, providing insights into the stability of the intermediates and the energy barriers for each step of the reaction.

Analysis of Non-Covalent Interactions in Reaction Complexes or Supramolecular Systems

Non-covalent interactions play a critical role in determining the structure and properties of molecular complexes and supramolecular assemblies. For this compound, the bromine atom and the oxygen atoms of the dioxolane ring can participate in various non-covalent interactions.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. A halogen bond is a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. acs.orgnih.gov The oxygen atoms of ethers and dioxolanes can act as halogen bond acceptors. acs.orgnih.gov Studies on the co-crystallization of diiodotetrafluorobenzene with various ethers have demonstrated the formation of strong halogen bonds. acs.orgnih.gov Computational methods can be used to calculate the strength and geometry of these halogen bonds and to analyze the charge density distribution in the resulting complexes.

The table below presents some experimental data on I···O halogen bond distances in co-crystals of 1,4-diiodotetrafluorobenzene (B1199613) and different ethers, illustrating the nature of these interactions.

Ether PartnerI···O Bond Distance (Å)Contraction relative to van der Waals radii
Methyl-tert-butyl ether (mtbe)2.97016%
Tetrahydrofuran (thf)2.78521%
Dimethyl ether (dme)2.88319%
(Data from a study on halogen bonding to ethers) acs.orgnih.gov

The ability of this compound to form halogen bonds could be important in its interactions with other molecules, including in biological systems and in the design of supramolecular structures.

Hydrogen Bonding: The oxygen atoms of the dioxolane ring can also act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor molecules. These interactions can influence the solubility of the compound and its binding to biological targets. Computational analysis can provide detailed information about the strength and geometry of these hydrogen bonds.

Future Research Directions and Emerging Methodologies

Chemoenzymatic Synthesis and Biocatalytic Transformations utilizing Dioxolane Derivatives

The integration of enzymatic steps into chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the production of complex molecules with high selectivity and under mild conditions. acsgcipr.org This approach is particularly advantageous for the synthesis of chiral compounds and for performing specific chemical transformations that are challenging to achieve with conventional reagents.

The stereoselective formation of the 1,3-dioxolane (B20135) ring is a critical area of research, as the stereochemistry of this moiety can significantly influence the biological activity of the final molecule. Biocatalysts, particularly enzymes, are adept at controlling stereoselectivity. mdpi.com Lipases and other hydrolases are commonly employed for the kinetic resolution of racemic alcohols, which can be precursors to chiral dioxolanes. mdpi.com

For instance, a two-step enzymatic cascade can be utilized to produce chiral diols from aliphatic aldehydes, which are then converted into dioxolanes. nih.govrwth-aachen.de This method combines the high stereoselectivity of enzymes with a subsequent chemical cyclization step. While direct enzymatic synthesis of 2-(2-Bromobutyl)-1,3-dioxolane has not been extensively reported, the principles of enzyme-mediated stereoselective synthesis of related dioxolanes are well-established.

Table 1: Examples of Enzyme-Mediated Stereoselective Synthesis of Dioxolane Precursors

Enzyme Class Substrate Example Product Key Advantage
Lipase Racemic diol Enantiomerically enriched diol High enantioselectivity
Dehydrogenase Prochiral ketone Chiral diol Control of stereocenters

This table presents examples of enzyme classes and their applications in generating chiral precursors for dioxolane synthesis, illustrating the potential for developing a stereoselective route to this compound.

The introduction of a bromine atom into a molecule can be achieved with high regio- and stereoselectivity using halogenase enzymes. mdpi.comresearchgate.net These enzymes offer a green alternative to traditional brominating agents, which are often toxic and lead to the formation of undesirable byproducts. mdpi.com Flavin-dependent halogenases, in particular, have been shown to selectively halogenate a variety of small molecules under mild conditions. nih.govchemrxiv.org

While the direct enzymatic bromination of a butyl side chain attached to a dioxolane is a specific challenge, the broader field of biocatalytic C-H activation and halogenation is rapidly advancing. biorxiv.org Fe(II)/α-ketoglutarate-dependent halogenases are another class of enzymes capable of halogenating unactivated C-H bonds, which could potentially be engineered to act on dioxolane substrates. researchgate.netbiorxiv.org

Furthermore, biocatalysis can be employed for the functionalization of the bromine atom in this compound. For example, dehalogenases could be used to replace the bromine with other functional groups, or enzymes could be used in subsequent steps to build molecular complexity. The combination of enzymatic halogenation and subsequent chemical modifications, such as cross-coupling reactions, is a powerful strategy in chemoenzymatic synthesis. mdpi.com

Integration with Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch manufacturing, including improved safety, better heat and mass transfer, and enhanced scalability. chim.itazolifesciences.com For reactions involving hazardous reagents or intermediates, such as bromination, flow chemistry provides a significantly safer operating environment due to the small reaction volumes at any given time. laryee.comtechnologynetworks.com

Table 2: Comparison of Batch vs. Flow Chemistry for Bromination Reactions

Parameter Batch Processing Flow Chemistry
Safety Higher risk due to large volumes of hazardous materials Significantly improved safety with small reaction volumes
Heat Transfer Often inefficient, leading to hotspots and side reactions Excellent heat transfer, enabling precise temperature control
Scalability Challenging and often requires process redesign Readily scalable by extending operation time or using larger reactors
Productivity Limited by reaction and workup times High throughput can be achieved

| Process Control | Difficult to maintain consistent conditions | Precise control over all reaction parameters |

This table highlights the key advantages of implementing flow chemistry for the synthesis of brominated compounds like this compound, emphasizing the improvements in safety, control, and scalability.

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Table 3: Applications of AI/ML in the Synthesis of this compound

Application Area Specific Task Potential Impact
Reaction Prediction Predict the major product and yield of bromination reactions Reduce trial-and-error experimentation
Condition Optimization Identify optimal temperature, solvent, and catalyst Improve reaction efficiency and reduce waste
Retrosynthesis Propose novel synthetic routes to the target molecule Discover more efficient and cost-effective pathways

| Catalyst Design | Suggest novel catalysts for improved selectivity | Enhance the performance of the synthetic process |

This table outlines the potential applications of artificial intelligence and machine learning in optimizing the synthesis of this compound, from predicting reaction outcomes to designing novel synthetic pathways.

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Applications for the Brominated Dioxolane Scaffold

The this compound scaffold possesses two key functional groups: the dioxolane ring and the secondary bromide. This combination opens up avenues for exploring novel reactivity patterns and unconventional synthetic applications. The dioxolane can act as a protecting group for a carbonyl functionality, which can be revealed under specific conditions. The bromine atom, a versatile synthetic handle, can participate in a wide array of transformations. acsgcipr.org

Future research could focus on leveraging the interplay between these two functional groups. For example, the dioxolane ring could influence the reactivity of the bromine atom through steric or electronic effects. Conversely, transformations at the bromine center could be used to trigger reactions involving the dioxolane ring.

Unconventional synthetic applications could include the use of this compound as a precursor for the synthesis of complex heterocyclic systems through cascade reactions. The bromine atom could be used to initiate a cyclization cascade, with the dioxolane ring participating in the reaction or being cleaved at a strategic point. The exploration of hypervalent bromine chemistry could also lead to new and unexpected reactivity for this scaffold. researchgate.net Furthermore, the brominated dioxolane could serve as a building block in the synthesis of novel polymers or materials with unique properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.